1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1250845-35-2
VCID: VC2995573
InChI: InChI=1S/C9H9ClF3N/c10-7-4-2-1-3-6(7)8(14)5-9(11,12)13/h1-4,8H,5,14H2
SMILES: C1=CC=C(C(=C1)C(CC(F)(F)F)N)Cl
Molecular Formula: C9H9ClF3N
Molecular Weight: 223.62 g/mol

1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine

CAS No.: 1250845-35-2

Cat. No.: VC2995573

Molecular Formula: C9H9ClF3N

Molecular Weight: 223.62 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine - 1250845-35-2

Specification

CAS No. 1250845-35-2
Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
IUPAC Name 1-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine
Standard InChI InChI=1S/C9H9ClF3N/c10-7-4-2-1-3-6(7)8(14)5-9(11,12)13/h1-4,8H,5,14H2
Standard InChI Key IVKGAZBTXXHXBS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(CC(F)(F)F)N)Cl
Canonical SMILES C1=CC=C(C(=C1)C(CC(F)(F)F)N)Cl

Introduction

Chemical Properties and Structure

1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine (CAS No. 1250845-35-2) is a fluorinated amine derivative characterized by a propan-1-amine backbone with a 2-chlorophenyl substituent at carbon-1 and a trifluoromethyl group at carbon-3. The compound has a molecular formula of C9H9ClF3N and a molecular weight of 223.62 g/mol. The presence of both the trifluoromethyl group and chlorophenyl moiety confers unique physicochemical properties to this molecule, including enhanced lipophilicity and metabolic stability typically associated with fluorinated compounds.

Structural Identifiers

The structural representation of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine can be expressed through various chemical notation systems, providing precise identification of the compound. The standard InChI (International Chemical Identifier) for this compound is InChI=1S/C9H9ClF3N/c10-7-4-2-1-3-6(7)8(14)5-9(11,12)13/h1-4,8H,5,14H2, while its corresponding InChIKey is IVKGAZBTXXHXBS-UHFFFAOYSA-N. These identifiers uniquely represent the compound's molecular structure in a machine-readable format, facilitating its indexing in chemical databases.

Physical and Chemical Properties

The compound's physical and chemical properties are significantly influenced by the electron-withdrawing effects of both the trifluoromethyl group and the chlorine atom. The following table summarizes the key properties of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine:

PropertyValueSource
Molecular FormulaC9H9ClF3N
Molecular Weight223.62 g/mol
CAS Number1250845-35-2
SMILESC1=CC=C(C(=C1)C(CC(F)(F)F)N)Cl
Canonical SMILESC1=CC=C(C(=C1)C(CC(F)(F)F)N)Cl
PubChem Compound ID61392747

Synthesis Pathways

Several synthetic routes have been proposed for producing 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine, typically starting with halogenated precursors and involving nucleophilic substitution or reductive amination reactions. The synthetic strategies for this compound are designed to efficiently introduce both the trifluoromethyl group and the amine functionality.

Nucleophilic Substitution Approach

One potential synthetic route involves the nucleophilic substitution of a suitable leaving group by an amine nucleophile. This approach typically begins with a 1-(2-chlorophenyl)-3,3,3-trifluoropropan-1-ol or corresponding halide, which undergoes substitution to introduce the amine group.

Reductive Amination Method

Another important synthetic pathway involves reductive amination, where a 1-(2-chlorophenyl)-3,3,3-trifluoropropan-1-one undergoes reaction with ammonia or a suitable nitrogen source followed by reduction. The choice of reducing agents, such as sodium borohydride or catalytic hydrogenation, and solvents can significantly influence the reaction yield and purity of the final product. This approach is particularly valuable for large-scale synthesis due to its relative simplicity and efficiency.

Trifluoromethylation Strategies

For introducing the trifluoromethyl group, various trifluoromethylation strategies might be employed, typically involving reagents such as (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) or other trifluoromethylating agents. These methods can be adapted to introduce the CF3 group at specific positions in the molecular framework.

Applications in Medicinal Chemistry

The unique combination of the trifluoromethyl group and chlorophenyl moiety in 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine makes this compound a promising candidate for drug discovery programs, particularly those targeting neurological disorders. Fluorinated compounds have gained significant attention in medicinal chemistry due to their enhanced metabolic stability, increased lipophilicity, and unique binding properties.

Structure-Activity Relationships

The specific positioning of both the chlorine atom at the ortho position of the phenyl ring and the trifluoromethyl group may confer unique binding characteristics with biological targets. The ortho-chloro substituent can introduce conformational constraints that may influence receptor interactions, while the trifluoromethyl group can enhance binding through hydrophobic interactions and by serving as a hydrogen bond acceptor.

Pharmacological Insights

The pharmacological profile of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is influenced by its unique structural features, which may confer specific interactions with biological targets.

Biochemical Pathways

The compound may modulate mitochondrial function by interacting with peripheral benzodiazepine receptors, influencing apoptosis-related pathways. This interaction could be mediated through the lipophilic regions of the molecule, particularly the chlorophenyl and trifluoromethyl moieties, which can engage in hydrophobic interactions with receptor binding pockets.

Receptor Interactions

Given the structural features of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine, potential interactions with various receptor systems may include:

  • Benzodiazepine receptors - The compound's ability to potentially interact with peripheral benzodiazepine receptors suggests possible applications as an anxiolytic or anticonvulsant agent.

  • Ion channels - Fluorinated compounds often demonstrate interactions with ion channels, which could contribute to neurological effects.

  • Enzyme inhibition - The compound may serve as an inhibitor for certain enzymes involved in neurotransmitter metabolism or other biochemical pathways.

Comparison with Related Compounds

Understanding the structure-activity relationships of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine requires comparison with structurally related compounds, highlighting how small structural modifications can significantly impact physicochemical and biological properties.

Comparative Analysis with Isomeric Compounds

CompoundChlorine PositionAmine PositionMolecular FormulaMolecular Weight
1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amineortho (2-position)C1C9H9ClF3N223.62 g/mol
2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-aminepara (4-position)C1C9H9ClF3N223.62 g/mol

Comparison with Non-Chlorinated Analogs

The non-chlorinated analog of this compound would lack the electronic and steric effects contributed by the chlorine atom, potentially altering its binding characteristics and metabolic stability. The chlorine atom in the ortho position can introduce conformational constraints and participate in halogen bonding, which may be critical for specific receptor interactions.

Comparison with Related Fluorinated Amines

3,3,3-Trifluoropropan-1-amine hydrochloride (CAS 2968-33-4) represents a simpler fluorinated amine without the chlorophenyl moiety . With a molecular formula of C3H7ClF3N and a molecular weight of 149.543, this compound lacks the additional lipophilicity and potential binding interactions conferred by the 2-chlorophenyl group. Its melting point of 222-223°C and boiling point of 30.6°C at 760 mmHg reflect the significant influence of the chlorophenyl group on physicochemical properties .

Crystallographic Insights

X-ray diffraction studies reveal that fluorinated compounds like 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine exhibit strong intermolecular interactions due to hydrogen bonding and dipole effects. These interactions play a crucial role in determining the three-dimensional arrangement of molecules in the crystal lattice and can influence properties such as solubility, melting point, and dissolution rate.

Crystal Packing Arrangements

The presence of both the trifluoromethyl group and the chlorine atom introduces strong dipole moments within the molecule, leading to specific packing arrangements in the crystal structure. These arrangements are typically characterized by:

  • Halogen bonding - The chlorine atom can participate in halogen bonding interactions with electronegative atoms of neighboring molecules.

  • Hydrogen bonding - The primary amine group can serve as both a hydrogen bond donor and acceptor, forming intermolecular hydrogen bonds.

  • CF···HC interactions - The fluorine atoms of the trifluoromethyl group can engage in weak hydrogen bonding interactions with neighboring C-H groups.

Implications for Physical Properties

The crystallographic characteristics of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine have significant implications for its physical properties, including:

  • Solubility profile - The intermolecular interactions in the crystal lattice influence the compound's solubility in various solvents.

  • Thermal stability - The strength of the crystal lattice, determined by the intermolecular interactions, affects the compound's melting point and thermal stability.

  • Polymorphism - The potential for different crystal packing arrangements may lead to polymorphic forms with distinct physical properties.

Analytical Methods

Accurate analytical characterization of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is essential for quality control, structure elucidation, and pharmacokinetic studies. Multiple complementary analytical techniques can be employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing fluorinated compounds due to the distinctive signals produced by fluorine atoms. For 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine, 19F-NMR would show characteristic signals for the trifluoromethyl group, typically appearing as a singlet around -60 to -70 ppm. 1H-NMR would reveal the aromatic protons of the chlorophenyl group, the methylene protons, and the amine protons, providing confirmation of the structural arrangement.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry represents a powerful method for analyzing 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine, allowing for both quantification and structure confirmation. Gas Chromatography (GC) may also be suitable, particularly when derivatization is employed to enhance volatility and reduce peak tailing due to the amine functionality.

Mass Spectrometry

Mass spectrometric analysis of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine would yield characteristic fragmentation patterns, including:

  • Molecular ion peak at m/z 223

  • Fragment ions representing the loss of the trifluoromethyl group

  • Fragment ions representing the cleavage between the phenyl ring and the propyl chain

These fragmentation patterns can provide valuable structural information and serve as a fingerprint for compound identification.

Future Research Directions

Based on the current understanding of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine and its potential applications, several promising research directions can be identified.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies involving systematic modifications of the basic 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine scaffold could yield valuable insights into the structural requirements for specific biological activities. Potential modifications might include:

  • Variation of the position of the chlorine atom on the phenyl ring

  • Replacement of chlorine with other halogens or functional groups

  • Modification of the trifluoromethyl group

  • Introduction of additional substituents on the phenyl ring

Pharmacokinetic Investigations

Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine would be essential for evaluating its potential as a drug candidate. The influence of the trifluoromethyl group on metabolic stability and the effect of the chlorophenyl moiety on distribution and binding characteristics would be particularly relevant aspects to investigate.

Crystal Engineering Applications

The unique intermolecular interactions exhibited by 1-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine in the crystalline state suggest potential applications in crystal engineering. Investigation of co-crystal formation with suitable coformers could lead to improved physicochemical properties or novel materials with specific functionalities.

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